molecular formula C12H16N4O B8561336 2-(3-((Dimethylamino)methyl)-1,2,4-oxadiazol-5-yl)-4-methylaniline

2-(3-((Dimethylamino)methyl)-1,2,4-oxadiazol-5-yl)-4-methylaniline

Cat. No. B8561336
M. Wt: 232.28 g/mol
InChI Key: LZYUXVCAORXJDJ-UHFFFAOYSA-N
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Description

2-(3-((Dimethylamino)methyl)-1,2,4-oxadiazol-5-yl)-4-methylaniline is a useful research compound. Its molecular formula is C12H16N4O and its molecular weight is 232.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(3-((Dimethylamino)methyl)-1,2,4-oxadiazol-5-yl)-4-methylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-((Dimethylamino)methyl)-1,2,4-oxadiazol-5-yl)-4-methylaniline including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-(3-((Dimethylamino)methyl)-1,2,4-oxadiazol-5-yl)-4-methylaniline

Molecular Formula

C12H16N4O

Molecular Weight

232.28 g/mol

IUPAC Name

2-[3-[(dimethylamino)methyl]-1,2,4-oxadiazol-5-yl]-4-methylaniline

InChI

InChI=1S/C12H16N4O/c1-8-4-5-10(13)9(6-8)12-14-11(15-17-12)7-16(2)3/h4-6H,7,13H2,1-3H3

InChI Key

LZYUXVCAORXJDJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N)C2=NC(=NO2)CN(C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of N,N-dimethyl-1-(5-(5-methyl-2-nitrophenyl)-1,2,4-oxadiazol-3-yl)methanamine (38 mg, 0.15 mmol) in dioxane (1 mL) at 80° C. was added a hot solution (80° C.) of sodium disulfide nonahydrate (70 mg, 0.29 mmol) in water (1 mL). The reaction was heated at 80° C. for 30 min resulting in clean conversion to the desired product. The reaction was diluted with dichloromethane then washed with 50% saturated NaHCO3 (2×20 mL) and brine. The solution was dried over Na2SO4, filtered and dried down to provide 2-(3-((dimethylamino)methyl)-1,2,4-oxadiazol-5-yl)-4-methylaniline as a light orange oil (29 mg, 86% yield). LC/MS m/z 233.2 [M+H]+.
Name
N,N-dimethyl-1-(5-(5-methyl-2-nitrophenyl)-1,2,4-oxadiazol-3-yl)methanamine
Quantity
38 mg
Type
reactant
Reaction Step One
Quantity
70 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of N,N-dimethyl-1-[5-(5-methyl-2-nitro-phenyl)-1,2,4-oxadiazol-3-yl]methanamine (38 mg, 0.15 mmol) in dioxane (1 mL) at 80° C. was added a hot solution (80° C.) of disodium sulfur dihydride anion nonahydrate (70 mg, 0.29 mmol) in water (1 mL). The reaction was heated at 80° C. for 30 min then cooled to room temperature. The reaction was diluted with dichloromethane, washed with 50% saturated sodium bicarbonate solution (2×20 mL), and brine. The solution was dried over Na2SO4, filtered, and concentrated in vacuo to provide 2-(3-((dimethylamino)methyl)-1,2,4-oxadiazol-5-yl)-4-methylaniline (29 mg, 86% yield). LC/MS m/z 233.2 [M+H]+.
Name
N,N-dimethyl-1-[5-(5-methyl-2-nitro-phenyl)-1,2,4-oxadiazol-3-yl]methanamine
Quantity
38 mg
Type
reactant
Reaction Step One
Name
disodium sulfur dihydride
Quantity
70 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

Name
Cc1ccc([N+](=O)[O-])c(-c2nc(CN(C)C)no2)c1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

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